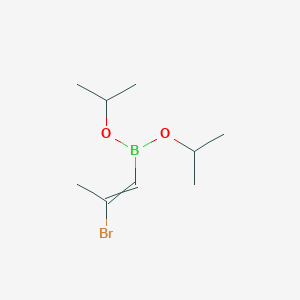
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate is an organoboron compound characterized by the presence of a boronate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate typically involves the reaction of a boronic acid or boronate ester with a brominated alkene. One common method is the palladium-catalyzed borylation of 2-bromoprop-1-en-1-yl derivatives using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening can also optimize reaction conditions, reducing the need for extensive trial-and-error experimentation.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or alcohols.
Reduction: The bromine atom can be reduced to form the corresponding alkene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. For example, boron-containing compounds have shown promise in the treatment of cancer and bacterial infections due to their unique mechanisms of action.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its reactivity and versatility make it a valuable component in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate exerts its effects involves the formation of boronate esters with various nucleophiles. This interaction can alter the electronic properties of the molecule, making it more reactive in subsequent chemical reactions. The boronate group can also participate in reversible covalent bonding, which is useful in dynamic combinatorial chemistry and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipropan-2-yl (2-bromohex-1-en-1-yl)boronate
- Dipropan-2-yl (2-bromoprop-2-en-1-yl)boronate
- Dipropan-2-yl (2-bromobut-1-en-1-yl)boronate
Uniqueness
Dipropan-2-yl (2-bromoprop-1-en-1-yl)boronate is unique due to its specific structural features, which confer distinct reactivity patterns compared to other boronate esters Its ability to undergo a wide range of chemical reactions makes it a versatile tool in synthetic chemistry
Propriétés
Numéro CAS |
154990-20-2 |
|---|---|
Formule moléculaire |
C9H18BBrO2 |
Poids moléculaire |
248.96 g/mol |
Nom IUPAC |
2-bromoprop-1-enyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C9H18BBrO2/c1-7(2)12-10(6-9(5)11)13-8(3)4/h6-8H,1-5H3 |
Clé InChI |
ZKNIATHEQIVKNN-UHFFFAOYSA-N |
SMILES canonique |
B(C=C(C)Br)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


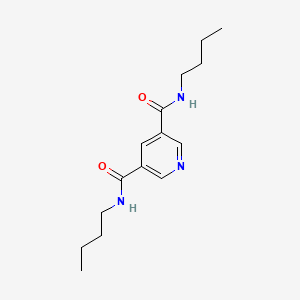
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
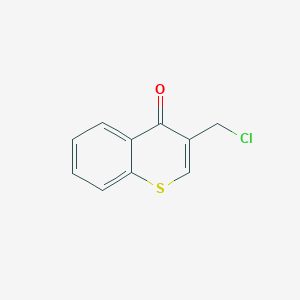
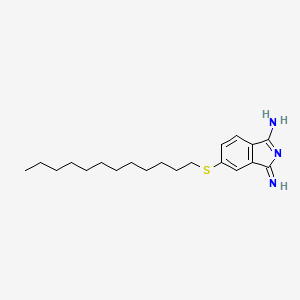
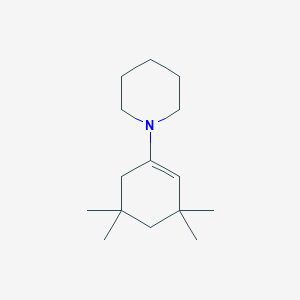
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
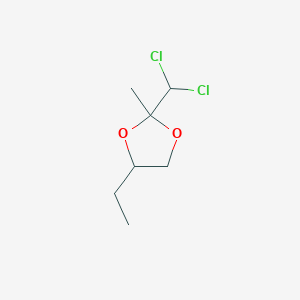

![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
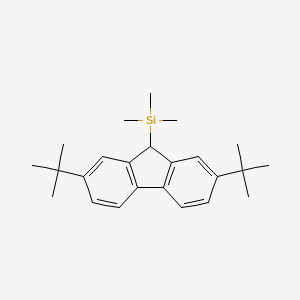
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


